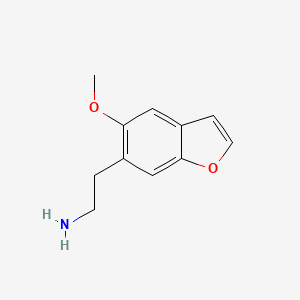

5-Methoxy-6-benzofuranethylamine

Description

Structure

3D Structure

Properties

CAS No. |

27892-40-6 |

|---|---|

Molecular Formula |

C11H13NO2 |

Molecular Weight |

191.23 g/mol |

IUPAC Name |

2-(5-methoxy-1-benzofuran-6-yl)ethanamine |

InChI |

InChI=1S/C11H13NO2/c1-13-10-6-9-3-5-14-11(9)7-8(10)2-4-12/h3,5-7H,2,4,12H2,1H3 |

InChI Key |

ONIATQZGIBBLJU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CO2)CCN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Methoxy 6 Benzofuranethylamine and Analogues

Strategic Approaches to Benzofuran (B130515) Core Construction

The formation of the benzofuran nucleus is a critical step in the synthesis of 5-Methoxy-6-benzofuranethylamine and its analogues. Modern organic synthesis has produced a variety of powerful methods, which can be broadly categorized into transition metal-catalyzed reactions and metal-free protocols. These strategies offer diverse pathways to construct the fused heterocyclic system with varying degrees of efficiency and substrate scope.

Transition Metal-Catalyzed Cyclization Reactions

Transition metal catalysis has become an indispensable tool for the synthesis of benzofurans, offering mild reaction conditions and high functional group tolerance. Palladium, copper, and ruthenium complexes are among the most frequently employed catalysts for these transformations.

Palladium-catalyzed reactions, such as the Larock indole (B1671886) synthesis, have been adapted for benzofuran formation. For instance, the coupling of o-iodophenols with terminal alkynes, followed by an intramolecular cyclization, provides a direct route to 2,3-disubstituted benzofurans. A notable example involves the Sonogashira coupling of an o-iodophenol with an alkyne, followed by cyclization to yield the benzofuran core. researchgate.net This method is highly versatile and accommodates a wide array of functional groups.

Copper-catalyzed reactions also feature prominently in benzofuran synthesis. One-pot multicomponent reactions involving o-iodophenols, allenes, and dichloromethane (B109758), catalyzed by copper, can lead to the formation of 2-vinylbenzofurans through a cascade of oxa-Michael addition, C-arylation, and vinylation. buchler-gmbh.com

Ruthenium-catalyzed reactions have been employed for the dehydrative C-H alkylation of phenols with diols, leading to benzofuran derivatives. researchgate.net This approach is atom-economical as it generates water as the only byproduct.

| Catalyst Type | Reactants | Product | Key Features |

| Palladium | o-Iodophenol, Terminal Alkyne | 2,3-Disubstituted Benzofuran | High functional group tolerance, versatile. |

| Copper | o-Iodophenol, Allene, Dichloromethane | 2-Vinylbenzofuran | One-pot, multicomponent, cascade reaction. |

| Ruthenium | Phenol (B47542), Diol | Benzofuran Derivative | Atom-economical, dehydrative C-H alkylation. |

Metal-Free Cycloaddition and Condensation Protocols

While transition metal catalysis is powerful, metal-free approaches provide an attractive alternative, avoiding potential metal contamination in the final products. These methods often rely on classic organic reactions and modern organocatalysis.

One such approach involves the condensation of phenols with α-haloketones, followed by an intramolecular cyclization. A base-mediated condensation cascade reaction of nitroepoxides with salicylaldehydes offers a catalyst-free route to benzofuran derivatives. google.com

Furthermore, acid-catalyzed cyclization reactions are also prevalent. For instance, 2-hydroxy-1,4-diones can undergo a cyclization/oxidative aromatization cascade reaction catalyzed by trifluoroacetic acid (TFA) to afford a variety of benzofuran derivatives. prepchem.com

A notable metal-free approach is the base-mediated cyclization of propargylic alcohols with arynes, which proceeds via a propargyl Claisen rearrangement followed by a cycloaddition pathway to furnish complex benzofuran scaffolds.

| Reaction Type | Reactants | Product | Key Features |

| Condensation | Phenol, α-Haloketone | Substituted Benzofuran | Classic, reliable method. |

| Cascade Reaction | Nitroepoxide, Salicylaldehyde | Benzofuran Derivative | Catalyst-free, good yields. |

| Cyclization/Aromatization | 2-Hydroxy-1,4-dione | Benzofuran Derivative | Acid-catalyzed, one-pot. |

| Cycloaddition | Propargylic Alcohol, Aryne | Complex Benzofuran | Metal-free, propargyl Claisen rearrangement. |

Cascade and Multicomponent Synthesis Techniques

Cascade and multicomponent reactions (MCRs) represent highly efficient strategies for the synthesis of complex molecules like benzofurans from simple starting materials in a single operation. These reactions minimize waste and purification steps, aligning with the principles of green chemistry.

A one-pot, four-step divergent synthesis of polysubstituted benzofurans has been developed featuring a cascade aromatic Claisen rearrangement/Meinwald rearrangement/dehydrative or oxidative cyclization. nih.gov This method has been successfully applied to the total synthesis of natural products. Another cascade approach involves the annulation of arynes with DMF, followed by trapping with a sulfur ylide to produce 2-aroyl benzofurans. Current time information in Bangalore, IN.

Multicomponent reactions are particularly powerful for generating molecular diversity. A one-pot, three-component reaction of o-iodophenols, in situ generated allenes, and dichloromethane catalyzed by copper leads to 2-vinylbenzofurans. buchler-gmbh.com Additionally, a five-component reaction involving a Ugi-azide multicomponent reaction coupled with an intramolecular cyclization catalyzed by Pd/Cu has been utilized to synthesize highly substituted benzofurans. acs.org

| Reaction Type | Key Steps | Catalyst | Product |

| Cascade Reaction | Aromatic Claisen rearrangement, Meinwald rearrangement, Cyclization | - | Polysubstituted Benzofuran |

| Cascade Annulation | [2+2] Annulation, [4+1] Annulation | - | 2-Aroyl Benzofuran |

| Multicomponent Reaction | Oxa-Michael addition, C-arylation, Vinylation | Copper | 2-Vinylbenzofuran |

| Multicomponent Reaction | Ugi-azide reaction, Intramolecular cyclization | Palladium/Copper | Highly Substituted Benzofuran |

Synthetic Pathways for the Ethanamine Side Chain Introduction

Once the 5-methoxybenzofuran (B76594) core is established, the next crucial step is the introduction of the ethanamine side chain at the 6-position. This can be achieved through several synthetic strategies, primarily involving alkylation and amination reactions or reductive amination protocols.

Alkylation and Amination Reactions

A common strategy to introduce the ethanamine side chain involves the creation of a two-carbon unit at the 6-position, followed by amination. This can be initiated by a Friedel-Crafts acylation of the 5-methoxybenzofuran with acetyl chloride to introduce a 6-acetyl group. The synthesis of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid has been reported, providing a key intermediate. nih.gov

Alternatively, a Vilsmeier-Haack reaction on a suitable 5-methoxybenzofuran precursor can yield the 6-carboxaldehyde. This aldehyde can then undergo a Henry reaction (nitroaldol condensation) with nitroethane to form a 1-(5-methoxybenzofuran-6-yl)-2-nitropropene intermediate. Subsequent reduction of the nitro group and the double bond, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), would yield the desired this compound. The condensation of nitromethane (B149229) with aromatic aldehydes to form β-nitroethenyl compounds, which are then reduced to the corresponding nitroethyl compounds, is a well-established method. researchgate.net

Another approach involves the direct alkylation of the benzofuran ring. While less common for introducing an ethylamine (B1201723) group directly, it is possible to introduce a two-carbon electrophile to a nucleophilic benzofuran derivative.

Reductive Amination Strategies

Reductive amination is a highly versatile and widely used method for the synthesis of amines. dottikon.com This one-pot reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, a key intermediate would be 5-methoxy-6-benzofurancarboxaldehyde. This aldehyde can be reacted with ammonia (B1221849) or a protected amine equivalent in the presence of a reducing agent to form the desired primary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the aldehyde. dottikon.com

The synthesis of various benzofuran derivatives via reductive amination has been documented. For example, 2-benzofurancarboxaldehyde (B45435) has been used in a two-step reductive amination with glycine (B1666218) methyl ester. patsnap.com This highlights the feasibility of applying this methodology to the synthesis of the target compound.

| Strategy | Key Intermediate | Key Reactions |

| Alkylation and Amination | 5-Methoxy-6-acetylbenzofuran | Friedel-Crafts acylation, subsequent functional group transformations |

| Henry Reaction Route | 5-Methoxy-6-benzofurancarboxaldehyde | Vilsmeier-Haack reaction, Henry reaction, Reduction |

| Reductive Amination | 5-Methoxy-6-benzofurancarboxaldehyde | Condensation with an amine, In situ reduction |

Regioselective Synthesis of Methoxy-Substituted Benzofuranethylamines

The regioselective synthesis of methoxy-substituted benzofuranethylamines is a critical aspect of their chemical production, ensuring the precise placement of the methoxy (B1213986) group on the benzofuran scaffold. The substitution pattern on the aromatic ring significantly influences the molecule's properties. oregonstate.edu Synthetic chemists employ various strategies to overcome the challenge of directing substituents to a specific position on the benzene (B151609) ring of the benzofuran system.

One powerful strategy involves a cycloaddition-based method to synthesize substituted phenols with complete control over regioselectivity, which can then be converted to the corresponding benzofurans. oregonstate.edu This method utilizes an electronically polarized diene and dienophile which undergo a regiospecific cascade of reactions to produce phenols with a wide range of functional groups and high yields. oregonstate.edu The conversion of these highly substituted phenols into the desired benzofuran structure allows for the synthesis of complex molecules with full control over the location of each substituent. oregonstate.edu

Transition metal-catalyzed reactions offer another direct and efficient route. Cobalt-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyls, for example, produces polyfunctionalized furans with complete regioselectivity under mild conditions. nih.gov Similarly, palladium-catalyzed C-H activation and C-O bond formation have been developed for the synthesis of substituted benzofuranones, which are valuable precursors. nih.gov The regioselectivity in these reactions is often controlled by the electronic properties of the starting materials and the nature of the catalyst. For instance, the hydroxylation of methoxy-substituted aromatic compounds using peracid oxidation follows the general rules of electrophilic aromatic substitution, with the incoming hydroxyl group being directed by the existing methoxy groups. nih.gov

The table below summarizes various methods for achieving regioselectivity in the synthesis of substituted benzofuran precursors.

| Method | Key Reagents/Catalyst | Substrate Type | Key Feature |

| Cycloaddition Cascade oregonstate.edu | 3-Hydroxypyrones, Nitroalkenes | Dienes and Dienophiles | Complete regiocontrol in phenol synthesis. |

| Metalloradical Cyclization nih.gov | Cobalt(II) Porphyrin Complex | α-Diazocarbonyls, Alkynes | High regioselectivity for polyfunctionalized furans. |

| C-H Borylation / Cross-Coupling diva-portal.org | Iridium Catalyst, Suzuki-Miyaura Coupling | 2,1,3-Benzothiadiazole (BTD) | Access to challenging substitution patterns. |

| Peracid Oxidation nih.gov | Hydrogen Peroxide, Acetic Acid | Activated Aromatic Compounds | Follows electrophilic substitution rules. |

Stereochemical Control and Enantioselective Synthesis Approaches

Enantioselective synthesis, also known as asymmetric synthesis, is the process of preferentially forming one enantiomer of a chiral molecule over the other. wikipedia.org This is particularly crucial in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. wikipedia.org For benzofuranethylamine analogues, controlling the stereochemistry of the ethylamine side chain is essential for obtaining the desired stereoisomer.

Several key approaches are utilized to achieve stereochemical control:

Enantioselective Catalysis : This is a prominent method that employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For instance, chiral phosphoric acid combined with a Hoveyda-Grubbs catalyst has been used in an olefin cross-metathesis/intramolecular oxo-Michael cascade to produce benzofuran derivatives with good enantioselectivity. rsc.org Another example is the use of palladium(II) catalysts with chiral monoprotected amino acid (MPAA) ligands for the enantioselective C-H activation/C-O cyclization to form chiral benzofuranones with excellent enantioselectivities. nih.gov

Chiral Auxiliaries : This method involves covalently attaching a chiral auxiliary to the starting material to direct a subsequent reaction to proceed stereoselectively. After the desired stereocenter is created, the auxiliary is removed.

Biocatalysis : This approach uses enzymes, which are inherently chiral, to catalyze reactions with high stereospecificity.

Chiral Pool Synthesis : This strategy utilizes readily available, enantiomerically pure natural products, such as amino acids or sugars, as starting materials.

A notable example of enantioselective synthesis in this class of compounds is the preparation of β-amino alcohols. The enantioselective reduction of a bromo ketone precursor using (-)-B-chlorodiisopinocampheylborane ((-)-DIP-Cl) affords a chiral bromohydrin, which can then be converted into the desired chiral amino alcohol. semanticscholar.org

The following table presents examples of enantioselective synthesis applied to benzofuran-related structures.

| Catalyst/Reagent | Reaction Type | Substrate | Yield | Enantiomeric Excess (ee) |

| Pd(OAc)₂ / Boc-Leu-OH nih.gov | Enantioselective C-H Activation/C-O Cyclization | 1-phenylcyclopentanecarboxylic acid | 64% | 96% |

| Pd(OAc)₂ / Boc-Ile-OH nih.gov | Enantioselective C-H Activation/C-O Cyclization | 1-phenylcyclopentanecarboxylic acid | 70% | 96% |

| (-)-DIP-Cl semanticscholar.org | Enantioselective Reduction | 2-(bromoacetyl)benzofuran | - | 70% (for resulting epoxide) |

| Chiral Phosphoric Acid / Hoveyda-Grubbs II rsc.org | Olefin Cross-Metathesis/Intramolecular oxo-Michael | ortho-allylphenols, enones | Moderate to Good | Moderate to Good |

Structure Activity Relationship Sar Analysis of 5 Methoxy 6 Benzofuranethylamine and Its Chemical Congeners

Positional Isomerism and Substituent Effects on Biological Activity

Role of the Methoxy (B1213986) Group Position on Receptor Selectivity and Potency

The positioning of the methoxy group on the benzofuran (B130515) ring is a critical determinant of a compound's biological activity. While specific research on 5-Methoxy-6-benzofuranethylamine is limited, the broader class of benzofuran derivatives demonstrates that substitutions on the benzene (B151609) ring significantly influence receptor interaction. For instance, in related amphetamine derivatives, para- or 3,4-substitutions on the benzene ring are known to decrease the ratio of dopamine (B1211576) transporter (DAT) to serotonin (B10506) transporter (SERT) inhibition, leading to more pronounced serotonergic effects. researchgate.net

Studies on benzofuran analogs have shown that the substitution pattern dictates the compound's primary mechanism of action. For example, benzofurans with certain substitutions act as indirect monoamine agonists, interacting with transporters in a manner similar to MDMA, while also engaging with serotonin receptors. nih.gov The position of a halogen atom on the benzofuran ring has also been found to be a critical determinant of biological activity in other contexts. mdpi.com Therefore, the placement of the methoxy group at the 5-position in this compound is expected to be a key factor in its specific receptor selectivity and potency profile.

Impact of Side Chain Length and N-Alkylation on Transporter Interactions

Modifications to the ethylamine (B1201723) side chain, including its length and N-alkylation, have a profound impact on how these compounds interact with monoamine transporters. In a series of benzofuran analogs, N-dealkylation of compounds like 5-MAPDB and 5-EAPB to their corresponding primary amines (5-APDB and 5-APB) resulted in more potent activation of 5-HT2A and 5-HT2B receptors. nih.gov This suggests that the presence and nature of N-alkyl substituents are crucial for modulating receptor activity.

Furthermore, research on related cathinone (B1664624) derivatives has shown that the length of the carbon chain on the alpha carbon of the side chain affects DAT affinity and potency. nih.gov While direct data on this compound is not available, it is plausible that alterations to its ethylamine side chain would similarly modulate its affinity and efficacy at DAT, SERT, and norepinephrine (B1679862) transporter (NET). For example, many benzofurans exhibit low DAT/SERT ratios, indicating a pharmacological profile similar to MDMA with less abuse liability but potentially greater serotonergic toxicity. researchgate.netnih.gov

Table 1: Transporter Inhibition Potency (IC50, nM) of Selected Benzofuran Analogs

| Compound | DAT | NET | SERT | DAT/SERT Ratio |

| 5-APB | 530 | 120 | 37 | 14.3 |

| 6-APB | 790 | 290 | 87 | 9.1 |

| 5-APDB | 920 | 260 | 140 | 6.6 |

| 6-APDB | 1100 | 430 | 180 | 6.1 |

| 5-MAPDB | 2200 | 830 | 88 | 25 |

This table is illustrative and based on data for related benzofuran compounds to highlight the impact of structural modifications. Data for this compound is not publicly available.

Modifications to the Benzofuran Ring System and their Pharmacological Consequences

Altering the core benzofuran ring system can lead to significant changes in pharmacological effects. The replacement of the benzofuran ring with other heterocyclic systems, or modifications such as saturation of the furan (B31954) ring to a dihydrofuran, can alter the compound's interaction with its biological targets. For instance, the distinction between benzofuran and benzodifuran structures, such as in 2C-B-FLY, results in different pharmacological profiles. nih.gov 2C-B-FLY demonstrates predominant hallucinogenic properties and a risk for vasoconstriction, which is attributed to its potent 5-HT2A receptor agonism. researchgate.netnih.gov

The bioisosteric replacement of a nitrogen atom with an oxygen atom in the heterocyclic core, as seen in the (2-aminopropyl)benzofurans (APBs) compared to other analogs, leads to potent norepinephrine uptake inhibition combined with a more pronounced 5-HT versus dopamine uptake inhibition. researchgate.net This highlights the importance of the specific atoms within the heterocyclic ring in determining the pharmacological profile.

Molecular Determinants of Ligand-Transporter/Receptor Binding

The binding of a ligand like this compound to a receptor or transporter is governed by specific molecular interactions. These interactions are determined by the three-dimensional shape of the ligand and the complementary shape and chemical environment of the binding pocket on the protein. For G protein-coupled receptors (GPCRs), ligand binding induces conformational changes that trigger intracellular signaling cascades. nih.gov

The efficacy and potency of a ligand are not determined by a single interaction but rather by a network of contacts with various residues within the binding pocket. nih.gov Some residues are critical for stabilizing the ligand-receptor complex, while a smaller subset of "driver residues" are thought to initiate the allosteric changes that lead to receptor activation. nih.gov In the case of catecholamine-binding GPCRs, conserved residues, such as an aspartic acid in transmembrane helix 3, are crucial for interacting with the positive charge of the agonist. biorxiv.org The specific interactions of the methoxy group and the ethylamine side chain of this compound with amino acid residues in the binding sites of its target receptors and transporters would ultimately define its unique pharmacological signature.

Computational Chemistry and Molecular Modeling for SAR Elucidation

Molecular Docking and Dynamics Simulations

In the absence of empirical data, computational methods like molecular docking and molecular dynamics (MD) simulations serve as powerful tools to predict and understand the interactions between a ligand and its target protein. mdpi.comnih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and potential interactions, such as hydrogen bonds and hydrophobic contacts. nih.govoatext.com

Following docking, MD simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. mdpi.com This technique treats the entire system as flexible and can reveal the stability of the binding pose and the conformational changes induced in the receptor upon ligand binding. mdpi.comnih.gov For example, MD simulations could be used to model the interaction of this compound with the serotonin 2A receptor, identifying key amino acid residues that form stable interactions with the ligand and contribute to its binding affinity and efficacy. These computational approaches are invaluable for rationalizing structure-activity relationships and guiding the design of new compounds with desired pharmacological properties. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a group of compounds with their biological activities. srmist.edu.intaylorfrancis.com This computational technique is a fundamental tool in medicinal chemistry for predicting the activity of newly designed compounds and understanding the physicochemical properties that govern their interactions with biological targets. mdpi.comnih.gov

In the context of this compound and its congeners, QSAR studies aim to establish a relationship between variations in their chemical structures and their corresponding biological effects, such as binding affinity for a specific receptor. The general form of a QSAR model is:

Biological Activity = f (Physicochemical Descriptors)

These models are developed by calculating various molecular descriptors for a series of compounds and then using statistical methods, like multiple linear regression, to find the best correlation with their measured biological activities. nih.govunair.ac.id For a series of benzofuranethylamine derivatives, the key descriptors would likely fall into three main categories:

Lipophilic Parameters: These describe the compound's hydrophobicity, which influences its ability to cross cell membranes and interact with hydrophobic pockets in a receptor. The partition coefficient (Log P) is a common measure. srmist.edu.in

Electronic Parameters: These quantify the electronic properties of the molecule, such as the distribution of charges, which are crucial for electrostatic interactions with the receptor. The Hammett constant, for example, describes the electron-donating or electron-withdrawing nature of substituents on the aromatic ring. srmist.edu.in

Steric Parameters: These account for the size and shape of the molecule, which determines how well it fits into the receptor's binding site. Parameters like molar refractivity or Taft's steric constant are often used. srmist.edu.in

A hypothetical QSAR study on a series of 6-aminoethylbenzofuran derivatives might investigate how different substituents at the 5-position affect receptor binding affinity. The goal would be to create a predictive model to guide the synthesis of more potent compounds. researchgate.netscite.ai

Table 1: Hypothetical QSAR Data for 5-Substituted 6-Benzofuranethylamine Derivatives

| Compound | Substituent (R) | Lipophilicity (cLogP) | Electronic (σ) | Steric (MR) | Biological Activity (pKi) |

| 1 | -H | 2.1 | 0.00 | 1.03 | 7.2 |

| 2 (this compound) | -OCH₃ | 2.0 | -0.27 | 7.87 | 8.1 |

| 3 | -Cl | 2.7 | 0.23 | 6.03 | 7.8 |

| 4 | -CH₃ | 2.6 | -0.17 | 5.65 | 7.5 |

Note: This table is illustrative. The values are not from a specific experimental study but serve to demonstrate the parameters used in a QSAR analysis.

By analyzing such data, a medicinal chemist could develop an equation that predicts the pKi based on the properties of the substituent. A high-quality QSAR model, validated internally and externally, can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity. mdpi.comnih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational method used in drug design to identify the essential three-dimensional arrangement of structural features a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model does not represent a real molecule or a real association of functional groups, but rather an abstract concept that illustrates the key molecular recognition interactions between a ligand and its target receptor. nih.govdovepress.com

For this compound and its congeners, which are structurally related to serotonin, a pharmacophore model for interaction with serotonin receptors (e.g., 5-HT receptors) would likely include several key features:

Aromatic Ring (AR): The benzofuran ring system provides a hydrophobic core that can engage in π-π stacking interactions with aromatic amino acid residues in the receptor binding site.

Hydrogen Bond Acceptor (HBA): The oxygen atom of the 5-methoxy group can act as a hydrogen bond acceptor, forming a crucial interaction with a corresponding hydrogen bond donor residue in the receptor.

Cationic/Protonatable Amine (PA): The primary amine of the ethylamine side chain is expected to be protonated at physiological pH, forming a positively charged group. This feature is critical for forming a strong ionic bond or cation-π interaction with a negatively charged or aromatic residue in the receptor. embopress.orgmdpi.com

Hydrophobic Center (HY): The ethyl bridge can contribute to hydrophobic interactions within the binding pocket.

Table 2: Common Pharmacophore Features for Serotonergic Ligands

| Feature | Description | Potential Role in Binding |

| Aromatic Ring (AR) | Aromatic system (e.g., benzofuran) | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Acceptor (HBA) | An electronegative atom (e.g., methoxy oxygen) | Forms hydrogen bonds with receptor donors |

| Hydrogen Bond Donor (HBD) | An atom with an available hydrogen (e.g., amine) | Forms hydrogen bonds with receptor acceptors |

| Positive Ionizable (PI) / Cationic | A group that can carry a positive charge (e.g., -NH₃⁺) | Electrostatic interactions, cation-π interactions |

This pharmacophore model can then be used as a 3D query for virtual screening . nih.gov In this process, large databases containing millions of chemical compounds are searched computationally to identify other molecules that match the defined pharmacophore features and their spatial arrangement. This allows researchers to rapidly identify novel chemical scaffolds that are likely to bind to the target receptor, significantly narrowing down the number of compounds that need to be synthesized and tested experimentally. dovepress.com The combination of pharmacophore modeling and molecular docking simulations is often used to refine the results of virtual screening campaigns. nih.gov

Electrostatic Potential Mapping for Interaction Prediction

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the surface of a molecule. scispace.com It is an invaluable tool for understanding and predicting how a ligand will interact with its biological target. nih.gov The MEP map shows regions of positive, negative, and neutral potential, which are critical for guiding the molecule into the correct orientation within the receptor's binding site. scispace.comnih.gov

The color scheme in an MEP map typically represents:

Red: Regions of high electron density and negative electrostatic potential, often associated with electronegative atoms like oxygen. These areas are likely to interact with positively charged or hydrogen bond donor sites on the receptor.

Blue: Regions of low electron density and positive electrostatic potential, typically found around hydrogen atoms bonded to electronegative atoms, like the protonated amine group. These areas will favorably interact with negatively charged residues (e.g., aspartate, glutamate) or electron-rich regions in the receptor. youtube.com

Green/Yellow: Regions of neutral or intermediate potential, usually associated with nonpolar parts of the molecule, such as the carbon framework.

For this compound, an MEP map would reveal the following key features:

A strong region of negative potential (red) around the oxygen atom of the 5-methoxy group and the furan oxygen, making these sites prime candidates for forming hydrogen bonds with donor residues in the receptor. nih.gov

A distinct area of positive potential (blue) surrounding the protonated amine (-NH₃⁺) at the end of the ethylamine side chain. This positive charge is a key feature for recognition at many amine receptors, where it often forms a salt bridge with an acidic amino acid residue like aspartate. nih.govacs.org

The benzofuran ring itself would present a more neutral or slightly negative potential, suitable for engaging in van der Waals and potentially π-π stacking or cation-π interactions. embopress.org

By comparing the MEP map of a ligand like this compound with the MEP map of its target receptor's binding site, researchers can assess electrostatic complementarity. A high degree of complementarity, where positive regions on the ligand align with negative regions on the receptor and vice versa, is a strong indicator of high-affinity binding. scispace.com This predictive capability allows for the rational design of new congeners with modified electrostatic profiles to enhance binding affinity and selectivity. nih.gov

Metabolic Pathways and Biotransformation Studies in Preclinical Models

Elucidation of Major and Minor Metabolites in In Vitro Systems

While specific, detailed metabolic studies exclusively on 5-Methoxy-6-benzofuranethylamine are not extensively documented in publicly available literature, data from structurally related benzofuran (B130515) compounds allow for postulation of its primary metabolic routes. Preclinical biotransformation studies are fundamental to drug development, involving the assessment of how a drug candidate is chemically altered within a biological system. qps.com These investigations typically use in vitro systems, such as human liver microsomes or hepatocytes, to identify major and minor metabolites. nih.govresearchgate.net

For aminopropylbenzofuran analogs, key metabolic transformations identified in human liver preparations and rat urine include N-demethylation and the formation of more polar derivatives through hydroxylation and subsequent oxidation. nih.govresearchgate.net For instance, studies on the related compound 6-MAPB, an N-methylated aminopropylbenzofuran, show that N-demethylation to its corresponding primary amine (6-APB) is a significant metabolic step. nih.govresearchgate.net Another major metabolite identified for this class of compounds is 4-carboxymethyl-3-hydroxy methamphetamine, indicating that ring hydroxylation followed by oxidation of the ethylamine (B1201723) side chain are plausible and significant pathways. nih.govresearchgate.net

Based on these findings, the anticipated metabolic pathways for this compound would likely involve:

O-demethylation of the 5-methoxy group to form a phenolic metabolite. Studies on other methoxylated compounds, such as 5-MeO-DMT, have shown that O-demethylation is a primary metabolic route catalyzed by specific enzymes. nih.gov

Hydroxylation at various positions on the benzofuran ring system.

Deamination of the ethylamine side chain, potentially leading to the formation of an aldehyde intermediate, which could then be oxidized to a carboxylic acid or reduced to an alcohol.

The table below summarizes the expected metabolites based on the metabolism of similar benzofuran structures.

| Potential Metabolite | Metabolic Pathway | Basis of Postulation (Related Compound Study) |

| 6-(2-aminoethyl)benzofuran-5-ol | O-demethylation | 5-MeO-DMT metabolism nih.gov |

| 5-Methoxy-6-(2-hydroxyethyl)benzofuran | Side-chain hydroxylation | General xenobiotic metabolism |

| (5-Methoxybenzofuran-6-yl)acetic acid | Deamination and oxidation | Metabolism of 6-APB nih.govresearchgate.net |

| Hydroxylated derivatives | Aromatic hydroxylation | Metabolism of 6-APB nih.govresearchgate.net |

Role of Cytochrome P450 Enzymes in this compound Metabolism

The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is responsible for the Phase I metabolism of a vast number of drugs and xenobiotics. nih.govproteopedia.org These enzymes catalyze oxidative, reductive, and hydrolytic reactions. nih.gov The specific CYP isozymes involved in metabolizing a compound determine its metabolic rate and potential for drug-drug interactions. nih.govdroracle.ai

For structurally related aminopropylbenzofurans and methoxy-containing compounds, several key CYP isozymes have been identified. Studies on the N-demethylation of 6-MAPB implicated CYP1A2, CYP2D6, and CYP3A4 as the primary enzymes involved. nih.govresearchgate.net Furthermore, research on the O-demethylation of 5-MeO-DMT has demonstrated that CYP2D6 is the major enzyme responsible for this transformation, with its activity being highly correlated with CYP2D6 genetic polymorphisms. nih.gov

Given the structural features of this compound (a methoxy (B1213986) group and an ethylamine substituent), its metabolism is likely mediated by a combination of these enzymes.

CYP2D6: This enzyme is a strong candidate for catalyzing the O-demethylation of the 5-methoxy group, a common reaction for substrates with a methoxy group positioned near a basic nitrogen center. nih.gov Genetic variations in CYP2D6 are well-known and can lead to significant differences in metabolic capacity among individuals, classifying them as poor, intermediate, extensive, or ultrarapid metabolizers. usc.edu

CYP1A2: This isozyme has also been shown to contribute to the metabolism of related benzofurans and could play a role. nih.govresearchgate.net

| CYP Isozyme | Potential Metabolic Reaction | Evidence from Structurally Related Compounds |

| CYP2D6 | O-demethylation of the methoxy group | Primary enzyme for 5-MeO-DMT O-demethylation nih.gov; Involved in 6-MAPB metabolism nih.govresearchgate.net |

| CYP3A4 | General oxidation, hydroxylation | Involved in 6-MAPB N-demethylation nih.govresearchgate.net; Metabolizes >50% of drugs droracle.ai |

| CYP1A2 | N-demethylation (if N-substituted), ring oxidation | Involved in 6-MAPB N-demethylation nih.govresearchgate.net |

In Vitro Metabolic Stability and Half-Life Determination

Metabolic stability is a critical parameter assessed during drug discovery, quantifying the susceptibility of a compound to biotransformation. nih.gov It is typically expressed as the in vitro half-life (t½) and intrinsic clearance (CLint) when a compound is incubated with liver microsomes or hepatocytes. nih.gov These values help predict in vivo pharmacokinetic properties like bioavailability and clearance. nih.gov

Specific data on the in vitro metabolic stability and half-life of this compound are not available in the reviewed literature. However, the process involves incubating the compound with a known concentration of liver microsomes and NADPH (as a cofactor for CYP enzymes) and measuring the decrease in the parent compound's concentration over time.

The expected stability would be influenced by the efficiency of the CYP enzymes (primarily CYP2D6 and CYP3A4) in metabolizing the compound. A high affinity for and rapid turnover by these enzymes would result in low metabolic stability and a short in vitro half-life. Conversely, if the compound is a poor substrate for these enzymes, it would exhibit higher stability and a longer half-life.

Comparative Metabolic Profiles with Structurally Related Benzofurans

Comparing the metabolic profile of this compound with its structural analogs provides valuable context. The primary analogs for comparison are the regioisomeric 5-substituted aminopropylbenzofurans (like 5-APB and 5-MAPB) and the non-methoxylated parent compound 6-aminopropylbenzofuran (6-APB).

A study comparing the metabolic fate of 6-APB with its 5-isomer (5-APB) found that while both undergo similar types of transformations, the specific metabolites and their proportions can differ, allowing for their analytical differentiation. nih.govresearchgate.net For example, the main metabolite of 6-APB was identified as 4-carboxymethyl-3-hydroxy amphetamine, highlighting ring-opening and side-chain oxidation as a key pathway. nih.govresearchgate.net

The table below provides a comparative overview.

| Compound | Key Structural Features | Known/Expected Primary Metabolic Pathways | Key CYP Enzymes |

| This compound | 6-ethylamine, 5-methoxy group | O-demethylation, hydroxylation, deamination (Postulated) | CYP2D6, CYP3A4 (Postulated) |

| 6-APB (6-(2-aminopropyl)benzofuran) | 6-propylamine, no methoxy group | Ring-opening to form carboxylated amphetamine-like metabolites nih.govresearchgate.net | Not explicitly detailed, but likely includes CYPs involved in amine and aromatic metabolism. |

| 6-MAPB (N-methyl-6-(2-aminopropyl)benzofuran) | 6-propylamine, N-methyl group | N-demethylation to 6-APB, formation of 4-carboxymethyl-3-hydroxy methamphetamine nih.govresearchgate.net | CYP1A2, CYP2D6, CYP3A4 nih.govresearchgate.net |

| 5-MeO-DMT (5-Methoxy-N,N-dimethyltryptamine) | 5-methoxy group, dimethyltryptamine | O-demethylation to bufotenine, deamination by MAO nih.gov | CYP2D6 (for O-demethylation) nih.gov |

This comparative analysis underscores how small structural modifications, such as the addition of a methoxy group or N-alkylation, can introduce new metabolic pathways and involve different primary enzymes, significantly altering the biotransformation profile of a compound.

Advanced Analytical Methodologies for Research, Detection, and Quantification

High-Resolution Mass Spectrometry (HRMS) for Identification and Screening

High-resolution mass spectrometry is a cornerstone in the analytical workflow for identifying unknown compounds. Its ability to provide a highly accurate mass measurement allows for the determination of the elemental composition of a molecule, which is a critical step in its identification.

Tandem mass spectrometry (MS/MS) is instrumental in elucidating the structure of 5-Methoxy-6-benzofuranethylamine. In this technique, the precursor ion, which is the ionized form of the molecule, is selected and then fragmented. The resulting fragment ions create a specific pattern, or "fingerprint," that is characteristic of the compound's structure. This fragmentation pattern provides valuable information about the connectivity of the atoms within the molecule.

Collision-Induced Dissociation (CID) is a common method used in tandem mass spectrometry to fragment ions. During CID, the selected precursor ions are accelerated and collided with neutral gas molecules, such as argon or nitrogen. This collision imparts energy to the ions, causing them to break apart into smaller fragment ions. The study of these fragments helps in piecing together the molecular structure. For this compound, CID studies would reveal characteristic losses, such as the ethylamine (B1201723) side chain, which aids in its definitive identification.

Chromatographic Separation Techniques for Purity Assessment and Quantification

Chromatography is essential for separating the compound of interest from a mixture, which is crucial for both assessing its purity and for accurate quantification.

Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), is a powerful tool for the analysis of this compound. LC separates the compound from other substances in a sample based on its chemical properties as it passes through a column. This separation is vital for accurate quantification and for distinguishing it from structurally similar compounds.

Gas chromatography is another widely used separation technique. In GC, the sample is vaporized and passed through a column. The separation is based on the compound's volatility and its interaction with the stationary phase of the column. When coupled with a mass spectrometer (GC-MS), it provides a robust method for the identification and quantification of this compound. Derivatization of the molecule may be necessary to increase its volatility and improve its chromatographic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of the compound. Both ¹H NMR and ¹³C NMR are employed to map out the precise arrangement of atoms, confirming the identity and structure of this compound. The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum provide a complete picture of the molecular structure, leaving no ambiguity.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. dea.govresearchgate.net The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| N-H (amine) | 3300 - 3500 | Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (aliphatic) | 2850 - 3000 | Stretching |

| C=C (aromatic) | 1450 - 1600 | Stretching |

| C-O-C (ether) | 1000 - 1300 | Stretching |

| C-N (amine) | 1000 - 1250 | Stretching |

Note: The expected wavenumber ranges are general and can be influenced by the specific molecular structure. dea.govresearchgate.netnih.govrsc.orgcuestionesdefisioterapia.comsemanticscholar.orgresearchgate.net

Development of Standardized Analytical Protocols for Research Laboratories

The emergence of novel compounds like this compound necessitates the development of standardized and validated analytical protocols for research and forensic laboratories. frontiersin.orgnih.govoup.comresearchgate.netnih.gov Such protocols are essential to ensure the reliability, comparability, and quality of analytical data across different laboratories.

A comprehensive analytical protocol for this compound would typically involve a multi-tiered approach. Initial screening might be performed using less specific but rapid techniques, followed by confirmation using highly specific methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). oup.comresearchgate.net The structural confirmation is then definitively achieved through NMR and IR spectroscopy.

The development of these standardized methods should include:

Reference Material: Synthesis and characterization of a certified reference standard for this compound are paramount for accurate quantification and identification. frontiersin.orgnih.gov

Method Validation: The analytical methods must be rigorously validated to assess parameters such as selectivity, linearity, accuracy, precision, and limits of detection and quantification.

Inter-laboratory Comparison: Proficiency testing and round-robin exercises among laboratories help to ensure the consistency and reliability of the analytical results.

By establishing and adhering to such standardized protocols, the scientific community can generate robust and defensible data on novel compounds, which is critical for both fundamental research and public safety. nih.gov

Synthesis and Evaluation of Novel Benzofuranethylamine Analogues and Derivatives

Design Principles for New Chemical Entities Based on 5-Methoxy-6-benzofuranethylamine Scaffold

The design of new molecules originating from the this compound framework is guided by established principles of medicinal chemistry, aiming to modulate pharmacological activity, selectivity, and metabolic stability. A primary strategy involves leveraging the structural similarities to endogenous neurotransmitters and other psychoactive compounds to predict interactions with biological targets.

The core design principles include:

Bioisosteric Replacement: The benzofuran (B130515) ring system itself is a bioisostere of the catechol ring found in neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862). The furan (B31954) ring fused to the benzene (B151609) ring creates a rigid structure that can influence receptor binding and selectivity.

Modulation of Receptor Interactions: The methoxy (B1213986) group at the 5-position and the ethylamine (B1201723) side chain at the 6-position are critical for interactions with various receptors, particularly serotonin (B10506) receptors. ontosight.ai The design of new analogues often focuses on modifying these functional groups to fine-tune receptor affinity and efficacy. For instance, research into related benzofuran derivatives has shown that the position of the methoxy group can significantly impact biological activity. mdpi.com

Conformational Restriction: The ethylamine side chain can be modified to restrict its conformational freedom. This can be achieved by incorporating the side chain into a ring structure, such as in the case of aminoindanes, which are structurally rigid analogues of phenethylamines. figshare.com This approach can lead to enhanced selectivity for specific receptor subtypes.

Systematic Chemical Modification and Derivatization Strategies

The synthesis of novel analogues from the this compound scaffold involves a variety of chemical modification and derivatization strategies. These strategies are often adapted from established synthetic routes for other benzofuran and heterocyclic compounds.

Key derivatization approaches include:

N-Alkylation of the Ethylamine Side Chain: The primary amine of the ethylamine group is a common site for modification. N-alkylation with various alkyl groups (e.g., methyl, ethyl) can significantly influence the compound's interaction with monoamine transporters and receptors.

Alpha-Alkylation of the Ethylamine Side Chain: Introduction of an alkyl group, typically a methyl group, at the alpha-position of the ethylamine side chain creates a chiral center and can increase the compound's stimulant properties by enhancing its interaction with dopamine and norepinephrine transporters.

Modification of the Methoxy Group: The methoxy group at the 5-position can be demethylated to a hydroxyl group or replaced with other alkoxy groups to investigate the impact on receptor binding.

Substitution on the Benzofuran Ring: The aromatic part of the benzofuran ring system can be further substituted with halogens or other small functional groups to modulate electronic properties and metabolic stability.

Ring Expansion or Contraction: More complex modifications can involve altering the furan ring itself, though this is less common for maintaining the core benzofuran scaffold.

A general synthetic approach to such derivatives could involve the construction of the substituted benzofuran core, followed by the introduction of the aminoethyl side chain. For instance, a starting material like 5-methoxy-6-bromobenzofuran could undergo a series of reactions, including formylation and subsequent reductive amination, to yield the desired ethylamine derivatives.

Characterization of Novel Analogues' Pharmacological Profiles (Preclinical)

The preclinical pharmacological characterization of novel benzofuranethylamine analogues is crucial for understanding their mechanism of action and potential effects. This typically involves a battery of in vitro and in vivo assays. While specific data for a wide range of this compound derivatives is not extensively published, the pharmacological profiles of structurally related isomers and analogues, such as those derived from 5-(2-aminopropyl)benzofuran (B1244649) (5-APB) and 6-(2-aminopropyl)benzofuran (B1241680) (6-APB), provide valuable insights.

These compounds generally act as monoamine releasers, interacting with serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. nih.gov Many also exhibit activity at serotonin receptor subtypes, including 5-HT2A and 5-HT2B. nih.gov

Interactive Data Table: Preclinical Pharmacological Data of Related Benzofuran Analogues

| Compound | Target | Assay Type | Result (IC50/EC50 in nM) | Reference |

| 5-APB | SERT | Uptake Inhibition | 130 | nih.gov |

| 5-APB | DAT | Uptake Inhibition | 3100 | nih.gov |

| 5-APB | NET | Uptake Inhibition | 1900 | nih.gov |

| 6-APB | SERT | Uptake Inhibition | 200 | nih.gov |

| 6-APB | DAT | Uptake Inhibition | 2500 | nih.gov |

| 6-APB | NET | Uptake Inhibition | 1100 | nih.gov |

| 5-MAPB | SERT | Release | 45 | nih.gov |

| 5-MAPB | DAT | Release | 110 | nih.gov |

| 5-MAPB | NET | Release | 23 | nih.gov |

Note: The data presented is for related benzofuran analogues and serves to illustrate the typical pharmacological profile of this class of compounds.

Comparative Structure-Activity Relationship Investigations Across Analogues

Structure-activity relationship (SAR) studies are essential for understanding how specific structural modifications to the this compound scaffold influence its pharmacological activity. By comparing the preclinical data of a series of analogues, researchers can deduce key structural requirements for potency and selectivity.

Based on studies of related benzofuran derivatives, several SAR trends can be inferred:

Position of the Ethylamine Chain: The position of the aminoethyl or aminopropyl side chain on the benzofuran ring is a critical determinant of activity. For example, studies comparing 5-APB and 6-APB show differences in their potencies at monoamine transporters. nih.gov

N-Methylation: The addition of a methyl group to the nitrogen of the ethylamine side chain, as seen in the comparison of 5-APB to 5-MAPB, generally increases potency for monoamine release. nih.gov

Alpha-Methylation: The presence of an alpha-methyl group on the ethylamine side chain typically enhances activity at dopamine and norepinephrine transporters, leading to more pronounced stimulant effects.

Methoxy Group Position: While direct SAR for the 5-methoxy-6-aminoethyl combination is limited, studies on other benzofurans indicate that the position of the methoxy group on the benzene ring significantly influences receptor binding and functional activity. mdpi.com The absence of a methoxy group has been shown to be detrimental to the cytotoxic activity of some benzofuran derivatives in cancer cell lines. mdpi.com

Interactive Data Table: Comparative SAR of Benzofuran Analogues at Monoamine Transporters

| Compound | Side Chain Position | N-Alkylation | α-Alkylation | SERT Potency (IC50 nM) | DAT Potency (IC50 nM) | DAT/SERT Ratio |

| 5-APB | 5 | H | CH3 | 130 | 3100 | 23.8 |

| 6-APB | 6 | H | CH3 | 200 | 2500 | 12.5 |

| 5-MAPB | 5 | CH3 | CH3 | 45 (EC50) | 110 (EC50) | 2.4 |

This table illustrates how modifications to the side chain position and N-alkylation affect potency and selectivity at SERT and DAT for related benzofuran analogues. A lower DAT/SERT ratio suggests higher selectivity for serotonin transporters.

Future Research Trajectories and Preclinical Translational Applications

Development of 5-Methoxy-6-benzofuranethylamine as a Chemical Probe for Receptor Systems

The development of small molecules as chemical probes is a cornerstone of pharmacological research, enabling the elucidation of receptor function and distribution. ox.ac.uknih.gov A chemical probe should ideally exhibit high potency, selectivity, and a well-understood mechanism of action to reliably investigate a specific biological target. ox.ac.uk While this compound has not been extensively developed as a chemical probe, its structure suggests significant potential for this application, particularly within the serotonin (B10506) (5-HT) receptor system.

Research into related benzofurans indicates that they often possess significant affinity for various 5-HT receptor subtypes, especially the 5-HT2 family. nih.gov The compound 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE), a positional isomer, is suggested to be a serotonin receptor agonist, primarily at the 5-HT2A receptor. It is hypothesized that the benzofuran (B130515) core of 5-MeO-BFE reduces binding affinity compared to its potent tryptamine (B22526) analog, 5-MeO-DMT. This modulation of affinity through the benzofuran scaffold is a key characteristic that could be exploited in probe development.

For this compound to be developed into a successful chemical probe, systematic studies would be required to characterize its binding profile across a wide array of receptors. The goal would be to identify a receptor subtype for which it shows high selectivity. For instance, if it demonstrates selective affinity for a specific receptor, such as the 5-HT2A, 5-HT2B, or 5-HT2C receptor, it could be radiolabeled and used in autoradiography studies to map receptor distribution in the brain or in binding assays to screen for other novel ligands.

Table 1: Comparative Receptor Binding Affinities of Related Benzofuran Compounds

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|---|

| 5-APB | 5-HT2B | 14 |

| 5-APB | NET | 180 |

| 5-APB | DAT | 265 |

| 5-APB | SERT | 811 |

Data sourced from studies on 5-(2-Aminopropyl)benzofuran (B1244649) (5-APB), a structural analog, to illustrate the potential receptor interaction profile. bohrium.com

Exploration of Novel Enzyme Targets or Modulatory Mechanisms

The benzofuran scaffold is present in numerous molecules that act as enzyme inhibitors or modulators. nih.gov Research has demonstrated that various benzofuran derivatives can inhibit enzymes such as nucleotide pyrophosphatases/phosphodiesterases (NPPs), sirtuins (specifically SIRT2), and lysine-specific demethylase 1 (LSD1). mdpi.comnih.govontosight.ai

For example, a series of benzofuran sulfonate and sulfamate (B1201201) derivatives have shown potent inhibitory activity against NPP1 and NPP3, with IC50 values in the low micromolar range. mdpi.com Similarly, other synthesized benzofuran derivatives have displayed selective SIRT2 inhibitory activity. nih.gov Given these precedents, this compound could be screened against a panel of enzymes to uncover novel targets. Its ethylamine (B1201723) side chain and methoxy (B1213986) group substitution could confer unique inhibitory properties. mdpi.com

Potential enzyme targets for exploration could include:

Monoamine Oxidase (MAO): As a phenethylamine (B48288) derivative, it could potentially interact with MAO-A or MAO-B, enzymes critical for the degradation of neurotransmitters like serotonin and dopamine (B1211576).

Histone Deacetylases (HDACs) or Methyltransferases: The benzofuran core is found in other epigenetic modulators, making enzymes involved in chromatin remodeling a plausible area of investigation. ontosight.ai

Kinases: Certain benzofuran derivatives have been found to inhibit specific kinases involved in cell signaling pathways. nih.gov

Table 2: Enzyme Inhibitory Activity of Representative Benzofuran Derivatives

| Benzofuran Derivative Class | Enzyme Target | Potency (IC50) |

|---|---|---|

| Benzofuran Sulfonates | NPP1 | 0.12-0.95 µM |

| Benzofuran Sulfamates | NPP3 | 0.12-0.95 µM |

| Benzofuran with Benzyl Sulfoxide | SIRT2 | ~3.81 µM |

| Substituted Benzofurans | LSD1 | 0.065 µM |

This table presents data from various studies on different classes of benzofuran derivatives to highlight the potential for enzyme modulation. mdpi.comnih.govontosight.ai

Application in Investigational Neurobiological Research Models

The application of this compound in neurobiological research models is contingent on its specific pharmacological profile. Based on related compounds, it is expected to act as a monoamine releaser or reuptake inhibitor, likely with a preference for the serotonin system. wikipedia.org

In vivo techniques such as microdialysis in rodents could be employed to measure real-time changes in extracellular levels of serotonin, dopamine, and norepinephrine (B1679862) in specific brain regions following administration of the compound. Studies on the related compound 5-MAPB have used this technique to demonstrate a greater increase in serotonin levels compared to dopamine. wikipedia.org Similar studies with this compound would be crucial to understand its specific effects on neurotransmitter dynamics.

Furthermore, if the compound is confirmed to be a potent 5-HT2A receptor agonist, it could be used in animal models that assess psychedelic-like activity, such as the head-twitch response (HTR) in mice. nih.gov Comparing its activity in such models to established compounds would help to place it on the spectrum of psychedelic agents and understand the structural requirements for these effects. The positional isomer of the methoxy group (position 5 vs. 6) could significantly influence potency and efficacy at these receptors, as seen in tryptamine analogs like 5-MeO-DMT versus 6-MeO-DMT. researchgate.net

Contribution to Fundamental Understanding of Benzofuranethylamine Neuropharmacology

The study of this compound and its comparison to other analogs would significantly contribute to the structure-activity relationship (SAR) of the benzofuranethylamine class. The benzofuranethylamines are structurally similar to the phenethylamine and amphetamine classes of psychoactive compounds, but the replacement of the phenyl ring with a benzofuran moiety introduces distinct pharmacological properties.

Key areas where this compound could advance fundamental understanding include:

Influence of the Methoxy Group Position: The placement of the methoxy group at the 5-position is critical. Comparing the pharmacology of this compound with its 4-, 6-, or 7-methoxy isomers would clarify how this substituent's location affects affinity and functional activity at monoamine transporters and 5-HT receptors.

Role of the Benzofuran Oxygen: The oxygen atom in the furan (B31954) ring is a key differentiator from phenethylamines. It alters the electronic properties of the aromatic system and can act as a hydrogen bond acceptor. Systematically comparing benzofuranethylamines to their phenethylamine counterparts helps to isolate the contribution of this heterocyclic system to receptor binding and functional activity.

Ethylamine vs. Propylamine Side Chain: Many well-studied benzofurans like 5-APB and 6-APB feature an aminopropyl chain. Comparing these to ethylamine analogs like this compound would elucidate the role of the alpha-methyl group present on the side chain of the aminopropyl compounds, which is known to affect potency and selectivity for monoamine transporters.

By characterizing the unique pharmacological signature of this compound, researchers can refine computational models and predictive tools for designing novel psychoactive compounds with specific desired effects, whether for therapeutic applications or as research tools.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.